molecular formula C21H20ClN3O3 B5188159 4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone

4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone

カタログ番号 B5188159
分子量: 397.9 g/mol
InChIキー: YLQDVGMTRUAYQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone is a synthetic compound that belongs to the class of benzoxazolones. It is commonly referred to as CERC-501 and has been studied for its potential therapeutic applications in various diseases.

作用機序

CERC-501 acts as a KOR antagonist, which means that it blocks the activity of KOR. KOR is involved in the regulation of mood, stress, and reward, and its dysregulation has been implicated in various psychiatric disorders. By blocking KOR activity, CERC-501 may reduce anxiety and depression symptoms and may also have potential applications in the treatment of substance abuse disorders.
Biochemical and Physiological Effects:
CERC-501 has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In humans, CERC-501 has been tested in clinical trials for the treatment of anxiety and depression, and initial results have been promising.

実験室実験の利点と制限

CERC-501 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the KOR system. However, CERC-501 has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has low solubility in water, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the study of CERC-501. One potential application is in the treatment of substance abuse disorders, where KOR dysregulation has been implicated in addiction. Another potential application is in the treatment of post-traumatic stress disorder (PTSD), where KOR has been shown to play a role in the regulation of fear and anxiety. Further research is needed to fully understand the potential therapeutic applications of CERC-501 and to develop more effective formulations for clinical use.
Conclusion:
CERC-501 is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It acts as a KOR antagonist and has been shown to have anxiolytic and antidepressant effects in preclinical studies. CERC-501 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CERC-501, including its potential applications in the treatment of substance abuse disorders and PTSD. Further research is needed to fully understand the potential therapeutic applications of CERC-501.

合成法

CERC-501 is synthesized using a multi-step process. The first step involves the reaction of 3-chlorobenzylamine with 2-hydroxybenzaldehyde to form 2-(3-chlorobenzyl)-1,3-benzoxazole. The second step involves the reaction of 2-(3-chlorobenzyl)-1,3-benzoxazole with ethyl chloroformate to form ethyl 2-(3-chlorobenzyl)-1,3-benzoxazole-6-carboxylate. The final step involves the reaction of ethyl 2-(3-chlorobenzyl)-1,3-benzoxazole-6-carboxylate with piperazine to form CERC-501.

科学的研究の応用

CERC-501 has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, and substance abuse disorders. It has been shown to modulate the activity of the kappa opioid receptor (KOR), which plays a role in the regulation of mood, stress, and reward. CERC-501 has been shown to have anxiolytic and antidepressant effects in preclinical studies and has been tested in clinical trials for the treatment of anxiety and depression.

特性

IUPAC Name

4-[2-[(3-chlorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3-ethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-17-20(26)23-8-9-25(17)21(27)14-6-7-16-18(12-14)28-19(24-16)11-13-4-3-5-15(22)10-13/h3-7,10,12,17H,2,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQDVGMTRUAYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(3-Chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。